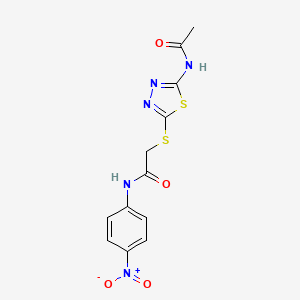
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H11N5O4S2 and its molecular weight is 353.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and an acetamido group, contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound has a molecular formula of C14H15N5O3S2 and a molecular weight of approximately 365.4 g/mol. The presence of the nitrophenyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.
| Feature | Description |
|---|---|
| Molecular Formula | C14H15N5O3S2 |
| Molecular Weight | 365.4 g/mol |
| Structural Components | Thiadiazole ring, acetamido group, nitrophenyl moiety |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for antibiotic development. The compound's mechanism involves interactions with microbial enzymes and cell membranes, disrupting vital cellular processes.
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies reveal that it can induce apoptosis in glioma cells through mechanisms that involve the inhibition of specific signaling pathways such as the Akt pathway. This suggests potential applications in cancer therapy.
Enzyme Inhibition
The mechanism of action includes the inhibition of key enzymes involved in metabolic pathways. The thiadiazole ring can form hydrogen bonds with enzyme active sites, leading to decreased enzyme activity. This property is particularly relevant for developing treatments for conditions like leishmaniasis and other parasitic infections.
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study reported that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
-
Apoptosis Induction in Cancer Cells
- In glioma cell lines, treatment with this compound resulted in a significant increase in apoptotic markers within 24 hours of exposure.
-
Enzyme Interaction Studies
- Binding assays demonstrated that the compound interacts with enzymes through hydrophobic interactions and hydrogen bonding, leading to inhibition rates exceeding 70% for certain target enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding: The thiadiazole ring forms stable complexes with proteins and enzymes.
- Hydrophobic Interactions: Enhances binding affinity to lipid membranes and proteins.
- Signal Transduction Modulation: Alters pathways involved in cell proliferation and apoptosis.
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S2/c1-7(18)13-11-15-16-12(23-11)22-6-10(19)14-8-2-4-9(5-3-8)17(20)21/h2-5H,6H2,1H3,(H,14,19)(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDOVPQQJGTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














